1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one
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Overview
Description
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone is an organic compound that features a thiophene ring attached to a pyrrole ring via a methylene bridge, with an ethanone group attached to the pyrrole ring
Preparation Methods
The synthesis of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halocarbonyl compounds.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Thiophene and Pyrrole Rings: The thiophene and pyrrole rings are coupled through a methylene bridge using a Friedel-Crafts alkylation reaction.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide . Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it a potential candidate for skin whitening agents.
Receptor Modulation: The compound can modulate receptors such as estrogen receptors, leading to its potential use in hormone-related therapies.
Pathway Interference: The compound can interfere with signaling pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.
Comparison with Similar Compounds
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound also contains a thiophene ring and exhibits similar biological activities, such as anticancer properties.
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibit anti-inflammatory properties and are used in medicinal chemistry.
Thiazole Derivatives: Compounds containing thiazole rings, such as 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole, show anticonvulsant properties and are used in the development of new therapeutic agents.
The uniqueness of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone lies in its specific combination of thiophene and pyrrole rings, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
59303-14-9 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-[1-(thiophen-2-ylmethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H11NOS/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |
InChI Key |
FGOIEBPXMZZXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1CC2=CC=CS2 |
Origin of Product |
United States |
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